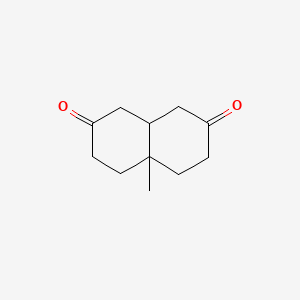
2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- is a chemical compound with the molecular formula C₁₁H₁₆O It is a derivative of naphthalene, characterized by the presence of a hexahydro structure and a methyl group at the 4a position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-naphthol in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve the desired hexahydro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-pressure hydrogenation equipment and advanced catalysts to facilitate the reaction. The final product is then purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The methyl group at the 4a position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of more saturated naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,4a,5,6,7,8-Octahydronaphthalen-2-one
- 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
- 4a,8,8-Trimethyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
Uniqueness
2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- is unique due to its specific hexahydro structure and the presence of a methyl group at the 4a position. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
13899-23-5 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
4a-methyl-3,4,5,6,8,8a-hexahydro-1H-naphthalene-2,7-dione |
InChI |
InChI=1S/C11H16O2/c1-11-4-2-9(12)6-8(11)7-10(13)3-5-11/h8H,2-7H2,1H3 |
Clé InChI |
BYAJWGMJDDKYIF-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(=O)CC1CC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


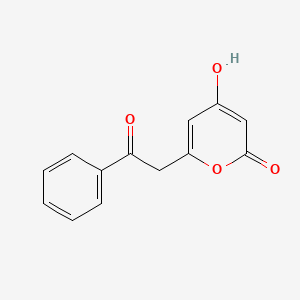
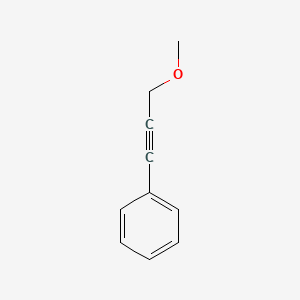
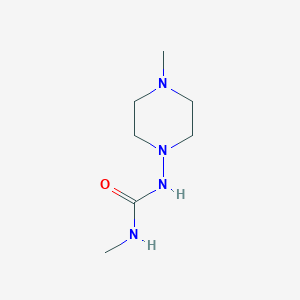
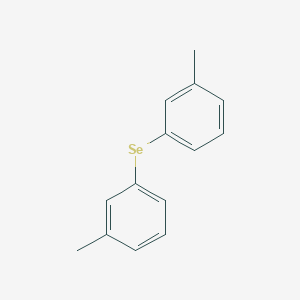

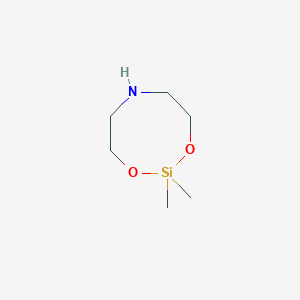
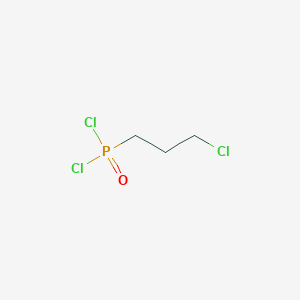
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
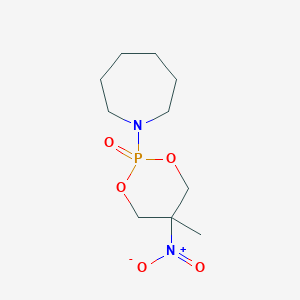
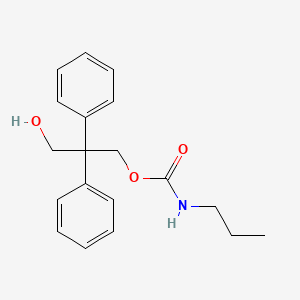

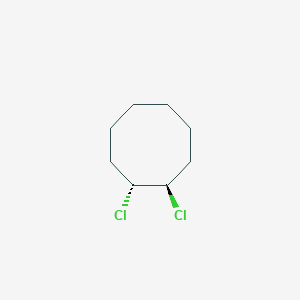
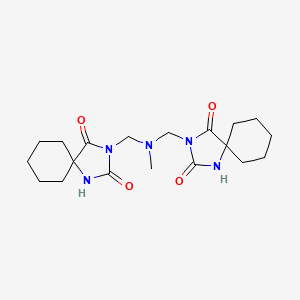
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
